N-(2,3-dimethoxy-2-methylpropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O6S/c1-11(20-3,8-19-2)7-12-9(15)13-5-6-14(10(13)16)21(4,17)18/h5-8H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGSJOJLUIJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C11H21N3O6S
- Molecular Weight : 323.37 g/mol
- Structure : The compound features a unique arrangement of functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound may be comparable to established antibiotics like rifampicin, particularly in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
The biological effects are believed to stem from the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in inflammation.
- Receptor Binding : It may bind to receptors that modulate immune responses, thereby influencing inflammation and microbial resistance .
Comparative Analysis with Similar Compounds
To highlight the unique biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide | Similar structure | Moderate antimicrobial activity |
| N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide | Similar structure | Anti-inflammatory properties |
| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Similar structure | Anticonvulsant effects |
This table illustrates that while similar compounds exhibit various biological activities, this compound may have distinct advantages due to its unique structural features .
Study 1: Antimicrobial Activity Evaluation
In a controlled study, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12 µM to 24 µM. These findings suggest potential use in developing new antimicrobial agents .
Study 2: Anti-inflammatory Mechanism Investigation
A separate study focused on the anti-inflammatory effects of the compound in a mouse model of induced inflammation. Treatment with the compound resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups. Histological analysis showed reduced tissue damage and inflammation in treated subjects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with two structurally related molecules from recent literature:
Key Observations :
- Electrophilicity : The methylsulfonyl group in the target compound enhances reactivity toward nucleophilic residues (e.g., cysteine thiols in enzymes), unlike the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is tailored for coordinating metals .
- Solubility : The dimethoxypropyl chain in the target compound likely improves aqueous solubility compared to the hydrophobic tert-butyl group in the benzamide analogue .
- Biological Targets: While the pyrimido-pyrimidine derivative in targets kinase domains, the imidazolidinone core of the target compound may interact with proteases or phosphatases due to its H-bond donor/acceptor profile.
Q & A
Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazolidine core. Key steps include:
- Heterocyclization : Formation of the 2-oxoimidazolidine ring via cyclization of urea derivatives or carbodiimide intermediates under controlled pH and temperature (40–60°C) .
- Sulfonylation : Introduction of the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Carboxamide coupling : Reaction of 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (a reactive intermediate) with 2,3-dimethoxy-2-methylpropylamine in anhydrous dichloromethane .
Purity optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via HRMS (e.g., ESI-HRMS for exact mass verification) and ¹H/¹³C NMR to confirm structural integrity .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- NMR : ¹H NMR should resolve signals for the methoxy groups (δ 3.2–3.4 ppm), methylsulfonyl (δ 3.1 ppm, singlet), and imidazolidine protons (δ 4.0–4.5 ppm). ¹³C NMR will show carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the dimethoxypropyl chain .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), sulfonyl S=O (1150–1350 cm⁻¹), and N-H (3300 cm⁻¹) .
- HRMS : Calculate exact mass using the molecular formula (C₁₄H₂₅N₃O₆S) and compare with observed [M+H]⁺ or [M–H]⁻ peaks to rule out impurities .
Q. What are the stability profiles of this compound under varying pH and solvent conditions?
- Aqueous stability : Test in buffered solutions (pH 2–9) at 25°C. The methylsulfonyl group enhances stability in acidic conditions, but the imidazolidine ring may hydrolyze under prolonged basic conditions (pH >10) .
- Solvent compatibility : Stable in DMSO, DMF, and dichloromethane. Avoid protic solvents (e.g., methanol) for long-term storage due to potential esterification or transamination .
Advanced Research Questions
Q. How does structural modification of the dimethoxypropyl chain impact biological activity?
- SAR studies : Replace the dimethoxy group with ethoxy or cyclopropylmethoxy groups to assess steric/electronic effects. For example, bulkier substituents may reduce membrane permeability, while electron-withdrawing groups (e.g., trifluoromethoxy) could enhance target binding .
- Methodology : Synthesize analogs via reductive amination or click chemistry, then evaluate activity in enzyme inhibition assays (e.g., MurA or kinase targets) .
Q. What computational strategies predict binding modes of this compound with potential enzyme targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with MurA (a bacterial enzyme) or human kinases. Key interactions include hydrogen bonding with the carboxamide and sulfonyl groups and hydrophobic contacts with the dimethoxypropyl chain .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Focus on RMSD and binding free energy (MM-PBSA calculations) .
Q. How can metabolomics identify off-target effects or metabolic pathways influenced by this compound?
- LC-MS/MS profiling : Treat cell lines (e.g., HepG2) with the compound and analyze polar/nonpolar metabolites. Look for perturbations in glycolysis (lactate levels) or TCA cycle intermediates (succinate, citrate) .
- Isotope tracing : Use ¹³C-glucose to track carbon flux and identify inhibited enzymes (e.g., hexokinase or isocitrate dehydrogenase) .
Q. What analytical techniques resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate conflicting studies using standardized assays (e.g., MIC for antibacterial activity) with controls for solvent effects (e.g., DMSO <1% v/v) .
- Off-target screening : Use a kinase inhibitor panel (e.g., Eurofins DiscoverX) to identify non-specific interactions that may explain variability .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions for sulfonylation and carboxamide coupling to avoid side reactions .
- Characterization : Combine NMR, HRMS, and IR for unambiguous structural confirmation .
- Biological assays : Include positive controls (e.g., fosfomycin for MurA inhibition) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
